![molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2](/img/structure/B67407.png)
2-[(2-Methylphenoxy)methyl]benzeneboronic acid
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Overview
Description
2-[(2-Methylphenoxy)methyl]benzeneboronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-((o-Tolyloxy)methyl)phenyl)boronic acid, also known as 2-[(2-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID or 2-[(2-Methylphenoxy)methyl]benzeneboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as reaction conditions . The compound’s action is exceptionally mild and functional group tolerant . Its stability, preparation ease, and environmental benignity make it suitable for use under a variety of conditions .
Biological Activity
2-[(2-Methylphenoxy)methyl]benzeneboronic acid, with the CAS number 170924-68-2, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development, particularly in targeting enzymes and receptors involved in various diseases.
The compound features a boronic acid functional group attached to a benzene ring through a methylene bridge, which is further substituted with a 2-methylphenoxy group. This unique structure allows for specific interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. It has been shown to interact with lysophospholipase D (Autotaxin), an enzyme implicated in cancer metastasis and neuropathic pain. The boronic acid moiety can target the active site of Autotaxin, leading to inhibition of its enzymatic activity, which is crucial for tumor progression and invasion .
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can significantly reduce the invasion of human melanoma cells. For instance, in assays involving A2058 melanoma cells, treatment with this compound resulted in decreased cell migration and invasion capabilities .
- Neuropathic Pain : The inhibition of Autotaxin by this compound suggests potential applications in treating neuropathic pain conditions. By reducing the levels of lysophosphatidic acid (LPA), a signaling molecule involved in pain pathways, it may alleviate pain symptoms associated with nerve injury .
Data Table: Biological Activity Summary
Biological Activity | Effect | Reference |
---|---|---|
Antitumor | Reduced invasion of A2058 melanoma cells | |
Neuropathic Pain | Inhibition of Autotaxin activity | |
Cell Migration | Decreased migration in vitro assays |
Research Findings
- Inhibition Studies : A study highlighted the structure-based design of inhibitors targeting Autotaxin using boronic acids. The findings indicated that compounds similar to this compound effectively bind to the enzyme's active site, leading to significant reductions in enzymatic activity .
- Molecular Docking Studies : Molecular docking simulations have suggested that the specific orientation of the compound within the active site of Autotaxin contributes to its inhibitory effects. The hydrophobic interactions between the compound and the enzyme enhance binding affinity, providing insights for further drug development .
- Pharmacological Profiles : Additional studies have characterized the pharmacological profiles of boronic acid derivatives, indicating their potential as therapeutic agents against various cancers and inflammatory diseases due to their ability to modulate key biological pathways .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The primary application of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid lies in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for constructing complex organic molecules and has implications in pharmaceuticals and material science .
2. Medicinal Chemistry
This compound has shown potential as a building block for biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug development, particularly for compounds aimed at treating cancer and bacterial infections.
3. Chemical Sensors
Due to its affinity for metal ions, this compound can be employed in the development of chemical sensors. These sensors can selectively detect metal ions such as nickel and copper, showcasing its utility in environmental monitoring and medical diagnostics .
4. Antimicrobial Activity
Research indicates that boronic acids, including this compound, possess antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
Case Studies
1. Antimicrobial Efficacy
A study investigating the antimicrobial properties of phenylboronic acids found that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics. This highlights their potential as alternatives in treating infections caused by antibiotic-resistant bacteria .
2. Cytotoxicity Assessment
In vitro tests have shown that phenylboronic acid derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity underscores their potential as targeted cancer therapies, offering a promising avenue for further research and development .
Properties
IUPAC Name |
[2-[(2-methylphenoxy)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHMYSLYGTHQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400721 |
Source
|
Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-68-2 |
Source
|
Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.